1-(4-Chlorophenyl)butane-1,3-dione CAS number 6302-55-2.
1-(4-Chlorophenyl)butane-1,3-dione CAS number 6302-55-2.
An In-Depth Technical Guide to 1-(4-Chlorophenyl)butane-1,3-dione (CAS 6302-55-2)
Abstract
This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)butane-1,3-dione (also known as 4-Chlorobenzoylacetone), CAS number 6302-55-2. As a member of the β-dicarbonyl family, this compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its structural motifs—a halogenated aromatic ring and a reactive dicarbonyl moiety—make it a valuable building block for the synthesis of heterocyclic compounds and a ligand for metal complexes. This document details its physicochemical properties, provides an expert-driven protocol for its synthesis and characterization, explores its characteristic reactivity, discusses its applications in drug discovery, and outlines essential safety protocols. The methodologies described are designed to be self-validating, ensuring researchers can confidently synthesize, verify, and utilize this compound in their work.
Molecular Identity and Physicochemical Properties
1-(4-Chlorophenyl)butane-1,3-dione is a solid organic compound whose utility is largely defined by its chemical structure and physical characteristics.[1] The presence of the chlorine atom on the phenyl ring and the β-dicarbonyl system dictates its solubility, reactivity, and potential for interaction with biological targets.
dot graphmol { layout="neato"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=238083&t=l", imagescale=true, label=""]; caption [label="Chemical Structure of 1-(4-Chlorophenyl)butane-1,3-dione", fontname="Helvetica", fontsize=10]; } } Caption: Chemical Structure of 1-(4-Chlorophenyl)butane-1,3-dione.
A summary of its key computed and experimental properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)butane-1,3-dione
| Property | Value | Source |
|---|---|---|
| CAS Number | 6302-55-2 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |
| Molecular Weight | 196.63 g/mol | [1][2] |
| IUPAC Name | 1-(4-chlorophenyl)butane-1,3-dione | [2] |
| Synonyms | 4-Chlorobenzoylacetone, p-Chlorobenzoylacetone | [2] |
| Physical Form | Solid | [1] |
| SMILES | CC(=O)CC(=O)C1=CC=C(C=C1)Cl | [2] |
| InChI Key | TVWDRSJRFMTIPQ-UHFFFAOYSA-N |[1][2] |
Synthesis and Purification: A Validated Workflow
The most common and efficient laboratory-scale synthesis of β-dicarbonyl compounds like 1-(4-chlorophenyl)butane-1,3-dione is the Claisen condensation . This method involves the acylation of a ketone with an ester in the presence of a strong base.
Rationale for Method Selection
The Claisen condensation is chosen for its reliability and high yield for this class of compounds. The reaction mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of an ethyl 4-chlorobenzoate ester. The choice of sodium ethoxide as the base is critical; it is strong enough to deprotonate acetone but does not introduce competing nucleophiles that could lead to side reactions with the ester. The subsequent acidic workup is necessary to protonate the resulting dionate salt and isolate the neutral β-dicarbonyl product.
Step-by-Step Synthesis Protocol
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Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to maintain anhydrous conditions.
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Reagent Addition: To the flask, add ethyl 4-chlorobenzoate (1.0 eq) and anhydrous toluene. Add an excess of dry acetone (3.0-4.0 eq).
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Base Addition: While stirring, carefully add sodium ethoxide (1.1 eq) to the mixture. The reaction is exothermic and may require an ice bath to control the initial temperature.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature. Pour it slowly into a beaker containing ice and dilute hydrochloric acid to neutralize the base and protonate the product.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
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Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure 1-(4-chlorophenyl)butane-1,3-dione.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The spectrum of 1-(4-chlorophenyl)butane-1,3-dione is complicated by its existence as a mixture of keto and enol tautomers in solution.
Table 2: Representative ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Tautomer |
|---|---|---|---|---|
| ~16.0 | Singlet (broad) | ~0.8H | Enolic -OH | Enol |
| 7.85 | Doublet | 2H | Ar-H (ortho to C=O) | Both |
| 7.45 | Doublet | 2H | Ar-H (meta to C=O) | Both |
| 6.15 | Singlet | ~0.8H | Vinylic =CH- | Enol |
| 4.00 | Singlet | ~0.4H | Methylene -CH₂- | Keto |
| 2.25 | Singlet | ~0.6H | Methyl -CH₃ | Keto |
| 2.15 | Singlet | ~2.4H | Methyl -CH₃ | Enol |
Note: Integrations are approximate and depend on the solvent and temperature, which affect the keto-enol equilibrium.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic peaks for both the keto and enol forms.
Table 3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-2700 (broad) | Medium | O-H stretch of the enol form |
| ~1720 | Strong | C=O stretch of the keto form (aliphatic ketone) |
| ~1685 | Strong | C=O stretch of the keto form (aryl ketone) |
| ~1600 | Strong | C=O and C=C stretches of the conjugated enol form |
| ~1590, ~1480 | Medium-Strong | C=C aromatic ring stretches |
| ~840 | Strong | C-H out-of-plane bend for 1,4-disubstituted benzene |
Reactivity and Synthetic Utility
The synthetic versatility of 1-(4-chlorophenyl)butane-1,3-dione stems from the reactivity of the β-dicarbonyl moiety.
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Formation of Heterocycles: It is an excellent precursor for synthesizing five- and six-membered heterocyclic rings. For instance, reaction with hydrazines yields pyrazoles, while reaction with hydroxylamine produces isoxazoles. These scaffolds are prevalent in many pharmaceutical agents. The trifluoromethyl analog, for example, is a key intermediate in the synthesis of the anti-inflammatory drug Celecoxib.[3]
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Metal Chelation: The enol form can be deprotonated to form a bidentate ligand that strongly chelates with various metal ions. These metal complexes have applications in catalysis and as materials with interesting optical or magnetic properties.
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Alkylation and Acylation: The central methylene group (in the keto form) is acidic and can be readily deprotonated to form a nucleophilic enolate, which can then be alkylated or acylated to introduce further molecular complexity.
Applications in Drug Discovery and Development
While natural products have long been a source for drug discovery, synthetic intermediates like 1-(4-chlorophenyl)butane-1,3-dione are crucial for creating novel chemical entities with tailored properties.[4]
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Scaffold for Bioactive Molecules: As mentioned, the dione is a key building block for pyrazoles, a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The 4-chlorophenyl group can enhance lipophilicity and participate in specific interactions within protein binding pockets, potentially improving the pharmacokinetic profile of a drug candidate.[5]
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Fragment-Based Drug Design (FBDD): The 4-chlorophenyl moiety is a common fragment in medicinal chemistry. This compound can be used in FBDD screening to identify initial hit compounds that bind to a biological target. The reactive dione handle then provides a straightforward path for chemical elaboration to improve potency and selectivity.
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Precursor for Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores derived from dicarbonyl compounds. The ability to easily synthesize substituted pyrazoles and other heterocycles from this starting material makes it highly relevant to oncology and immunology research programs.[6]
Safety and Handling
Proper handling of all chemicals is essential in a research environment. According to aggregated GHS information, 1-(4-chlorophenyl)butane-1,3-dione presents specific hazards.[1][2]
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Hazard Classification:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
-
Wear safety glasses with side shields or chemical goggles.
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear a lab coat.
-
-
Storage:
-
Store in a cool, dry place away from incompatible materials.
-
Keep container tightly closed.
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Conclusion
1-(4-Chlorophenyl)butane-1,3-dione is a compound of significant interest to synthetic and medicinal chemists. Its straightforward synthesis via Claisen condensation, coupled with the rich reactivity of its β-dicarbonyl and chlorophenyl motifs, establishes it as a valuable and versatile building block. The validated protocols for its synthesis and characterization provided herein offer a reliable foundation for its use in the laboratory. Its proven utility as a precursor to bioactive heterocyclic scaffolds ensures its continued relevance in the pursuit of novel therapeutics and advanced materials.
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